N-(3-triméthylsilyl-pyridin-2-yl)-2,2-diméthyl-propionamide
Vue d'ensemble
Description
The compound “triazolyl-2,2-dimethyl-3-phenylpropanoates” is a potential histone deacetylase (HDAC) inhibitor . HDAC inhibition has gained great importance in cancer treatment .
Synthesis Analysis
The design, synthesis, and biological testing of 16 compounds were based on the structure modification of methyl 3- (4- (2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate and methyl 3- (4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate .Molecular Structure Analysis
The structure of these compounds is based on 3- (4- (2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate and 3- (4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate .Chemical Reactions Analysis
These compounds were tested in vitro for their antiproliferative activity against HeLa cells .Applications De Recherche Scientifique
Inhibiteurs potentiels de HDAC
Ce composé a été étudié dans le contexte de l'inhibition de la désacétylase d'histone (HDAC), qui a gagné une importance considérable dans le traitement du cancer . Les HDAC sont des enzymes qui éliminent les groupes acétyle d'un acide aminé lysine ε-N-acétyle sur une histone, permettant aux histones d'enrouler l'ADN plus étroitement. Cela est important dans le traitement du cancer car des altérations anormales du processus d'acétylation des histones sont associées au développement du cancer .
Dans une étude, 16 composés ont été conçus, synthétisés et testés biologiquement sur la base de la modification de la structure du méthyl 3- (4- (2-chloroacétamido)phényl)-3-hydroxy-2,2-diméthylpropanoate . Les résultats ont identifié certains composés comme de bons inhibiteurs potentiels par rapport au médicament standard doxorubicine . Ces composés ont également présenté une activité prometteuse contre d'autres lignées cellulaires cancéreuses, à savoir ; HCT-116, MCF-7, PC3, A549 et ont donc été sélectionnés comme candidats pour une optimisation supplémentaire .
Mécanisme D'action
Target of Action
The primary target of this compound is histone deacetylase (HDAC) enzymes . HDACs are involved in the deacetylation of ε-amino groups of lysine residues on histone tails, a process associated with gene silencing .
Mode of Action
The compound interacts with HDAC enzymes, inhibiting their activity . This inhibition disrupts the balance between histone acetyl transferases (HATs) and HDACs, leading to an increase in histone acetylation .
Biochemical Pathways
The increase in histone acetylation affects many cellular functions, including proliferation, cell-cycle regulation, and apoptosis . Abnormal alterations in the histone acetylation process are associated with cancer development .
Result of Action
The inhibition of HDACs by this compound can lead to an abnormal cell growth that shifts the controlled mechanisms of cell proliferation and differentiation . This has been shown to have antiproliferative activity against various cancer cell lines .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. It has been observed to interact with histone deacetylases (HDACs), a class of enzymes involved in the regulation of gene expression through the removal of acetyl groups from histone proteins . The interaction between 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide and HDACs is characterized by the binding of the compound to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in altered gene expression patterns, which may have therapeutic implications, particularly in the treatment of cancer .
Cellular Effects
The effects of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide on various types of cells and cellular processes have been extensively studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . The influence of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, has also been documented, highlighting its potential to modulate key cellular processes . Additionally, this compound can affect gene expression by altering the acetylation status of histones, leading to changes in the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide exerts its effects primarily through the inhibition of HDACs . The trimethylsilanyl group of the compound facilitates its binding to the zinc ion present in the active site of HDACs, thereby blocking the enzyme’s catalytic activity . This inhibition prevents the deacetylation of histone proteins, resulting in an open chromatin structure that promotes gene transcription . Furthermore, the compound’s interaction with other biomolecules, such as transcription factors and co-repressors, can further modulate its effects on gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of HDAC activity and prolonged changes in gene expression patterns . The potential for adaptive cellular responses, such as the upregulation of compensatory pathways, should be considered in long-term experiments .
Dosage Effects in Animal Models
The effects of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide in animal models have been found to vary with different dosages. At low to moderate doses, the compound effectively inhibits HDAC activity and induces antitumor effects without significant toxicity . At high doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported, indicating a narrow therapeutic window . Threshold effects, where a minimal effective dose is required to achieve therapeutic benefits, have also been observed in these studies .
Metabolic Pathways
2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide is involved in several metabolic pathways, primarily through its interaction with HDACs . The compound is metabolized by liver enzymes, leading to the formation of various metabolites that can be excreted through the urine . The presence of the trimethylsilanyl group can influence the compound’s metabolic stability and its interaction with metabolic enzymes . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing potential alterations in cellular metabolism .
Transport and Distribution
The transport and distribution of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in the nucleus, where it exerts its effects on HDACs and gene expression . The distribution of the compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 2,2-Dimethyl-N-(3-trimethylsilanyl-pyridin-2-yl)-propionamide is primarily in the nucleus, where it interacts with HDACs and other nuclear proteins . The compound’s localization is facilitated by targeting signals and post-translational modifications that direct it to specific nuclear compartments . This subcellular distribution is crucial for its activity, as it allows the compound to effectively modulate gene expression and cellular processes .
Propriétés
IUPAC Name |
2,2-dimethyl-N-(3-trimethylsilylpyridin-2-yl)propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2OSi/c1-13(2,3)12(16)15-11-10(17(4,5)6)8-7-9-14-11/h7-9H,1-6H3,(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGJZDHOKCDEGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579452 | |
Record name | 2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-2-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86847-63-4 | |
Record name | Propanamide, 2,2-dimethyl-N-[3-(trimethylsilyl)-2-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86847-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Dimethyl-N-[3-(trimethylsilyl)pyridin-2-yl]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90579452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.